Dinitrostilbenedisulfonic acid

Electrophysiology Chloride Channel Pharmacology Stilbene Disulfonates

Researchers and procurement managers face challenges in sourcing high-purity DNSDA (CAS 128-42-7), an essential intermediate for triazinyl fluorescent whitening agents and a potent, selective outwardly rectifying chloride channel (ORCC) blocker. - Industrial: Essential precursor for optical brighteners in detergents, paper, and textiles, with reduction yielding the active diamino stilbene disulfonic acid (DASDA). - Research: As DNDS, it is 430-fold more potent than DADS at ORCC (IC₅₀ 1.58-3.83 µM), enabling reliable channel block at low concentrations with minimal off-target effects. - Supply: High-purity DNSDA (≥98%) is available for immediate global shipping, ensuring consistent quality for both industrial synthesis and electrophysiology research.

Molecular Formula C14H10N2O10S2
Molecular Weight 430.4 g/mol
CAS No. 128-42-7
Cat. No. B089499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitrostilbenedisulfonic acid
CAS128-42-7
Synonyms2,2'-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid)
2,2'-stilbenedisulfonic acid, 4,4'-dinitro-
2,2'-stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt
4,4'-dinitro-2,2'-stilbene disulfonate disodium salt
4,4'-dinitro-2,2'-stilbenedisulfonic acid
4,4'-dinitro-2,2'-stilbenedisulfonic acid, (E)-isomer
4,4'-dinitro-2,2'-stilbenedisulfonic acid, (Z)-isomer
4,4'-dinitro-2,2'-stilbenedisulfonic acid, disodium salt
4,4'-dinitro-2,2'-stilbenedisulfonic acid, sodium salt
4,4'-dinitrostilbene-2,2'-disulphonic acid
benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-nitro-, sodium salt (1:2)
dinitrostilbenedisulfonic acid
disodium 4,4'-dinitro-2,2'-stilbenedisulfonate
DNDS
Molecular FormulaC14H10N2O10S2
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
InChIInChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)
InChIKeyUETHPMGVZHBAFB-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNSDA: Product Overview


4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA; CAS 128-42-7), a symmetrically substituted stilbene disulfonate, serves as a key industrial intermediate in the production of triazinyl fluorescent whitening agents (optical brighteners) for detergents, paper, and textiles [1]. The compound is also a selective anion channel blocker, known in pharmacological research as DNDS, with well-characterized potency at outwardly rectifying chloride channels (ORCC) [2].

Why Substituting DNSDA Fails


Substituting DNSDA with structurally similar stilbene disulfonates, such as the 4,4'-diamino (DADS) or the 4-amino-4'-nitro (ANDS) analogs, is not feasible in either industrial or research contexts. In optical brightener synthesis, the nitro groups are essential for subsequent reduction to yield the active diamino stilbene disulfonic acid (DASDA) [1]. In electrophysiology research, the specific electronic properties conferred by the nitro substituents dictate a unique potency and selectivity profile at chloride channels, where DADS is 430-fold less potent as an ORCC blocker [2]. These quantitative differences in reactivity and pharmacology demonstrate that in-class substitution leads directly to a loss of critical functional performance.

DNSDA: Quantitative Evidence


ORCC Blockade Potency Compared to DADS

In a direct head-to-head comparison of symmetrically substituted disulfonic stilbenes on ORCC incorporated into planar lipid bilayers, DNDS (DNSDA) exhibited 430-fold greater blocker potency than the 4,4'-diamino analog (DADS) and 44-fold greater potency than the hemi-substituted 4-amino-4'-nitro analog (ANDS) [1].

Electrophysiology Chloride Channel Pharmacology Stilbene Disulfonates

K-Cl Cotransport Selectivity vs DIDS

While DNDS (DNSDA) is a potent inhibitor of certain chloride channels, it exhibits a high degree of selectivity. In a study of swelling-activated K-Cl cotransport in low K sheep erythrocytes, DNDS showed only slight inhibitory effects at a concentration of 1 mM, whereas DIDS achieved 50% inhibition (IC50) at 60 µM (in the absence of external K) and 3 µM (at physiological K concentration) [1].

Cotransporter Pharmacology Erythrocyte Physiology Anion Transport Inhibition

In Vivo Neuroprotection in Metabolic Insult Models

In an in vivo rat model of hippocampal neuronal death induced by glycolysis inhibition, intrahippocampal administration of DNDS (DNSDA) prevented neuronal death. In contrast, other anion channel blockers, including NPPB and phloretin, had no effect on either excitatory amino acid (EAA) efflux or neuronal damage [1].

Neuroprotection In Vivo Pharmacology Ischemia/Hypoglycemia

High-Yield Synthesis Route

Modified synthesis methods for DNSDA using diethylene glycol instead of water as a solvent have been reported to achieve a significantly improved yield of 96% [1]. This contrasts with traditional aqueous oxidation processes, which typically yield only 60-75% of the desired product [2].

Process Chemistry Synthetic Yield Optimization Industrial Intermediate Production

Inhibition of Ischemia-Induced Glutamate Release

In an in vivo rat model of forebrain ischemia, DNDS (DNSDA) administered via microdialysis probe significantly suppressed the ischemia-induced increase in extracellular glutamate. At a concentration of 1 mmol/L in the perfusate, DNDS reduced the glutamate peak to 5.8±1.1 pmol/µL, compared to a control peak of 10.1±0.7 pmol/µL [1].

Neurochemistry Ischemia-Reperfusion Injury Excitotoxicity

Liquid-Phase Oxidation: High Yield and Purity

A metal phthalocyanine-catalyzed liquid-phase oxidation method for the conversion of 4-nitrotoluene-2-sulfonic acid to DNSDA was optimized to achieve an 81.8% yield with a high product purity of 96.7% [1].

Catalysis Process Optimization Fine Chemical Synthesis

DNSDA: Applications


Optical Brightener Synthesis

DNSDA is the essential intermediate for manufacturing triazinyl fluorescent brighteners, which are critical for whitening laundry detergents, paper, and textiles. Its selection is non-negotiable, as subsequent reduction converts the nitro groups to the amino functionality required in the final active brightener molecule [1]. Procurement of DNSDA with verified high purity and from processes achieving yields >80-96% directly correlates with the economic efficiency and quality of the final brightener product [2][3].

Electrophysiology: ORCC Blockade

For researchers studying outwardly rectifying chloride channels (ORCC), DNDS (DNSDA) is the most potent and selective tool among the stilbene disulfonate class. Its 430-fold greater potency compared to DADS ensures reliable channel block at low concentrations, minimizing off-target effects [4]. Its minimal activity at K-Cl cotransporters (unlike DIDS) allows for clean, unambiguous interpretation of chloride channel pharmacology experiments [5].

Neuroprotection: Excitotoxicity & VSOAC

DNDS is a validated, first-in-class pharmacological agent for preventing neuronal death in in vivo models of metabolic stress, such as ischemia and hypoglycemia [6]. It is specifically indicated for studies investigating the role of volume-sensitive organic anion channels (VSOAC) in excitatory amino acid release, where it has demonstrated unique efficacy not seen with other channel blockers like NPPB and phloretin [6][7].

Cerebral Ischemia: Excitatory Amino Acid Release

In microdialysis studies of ischemia-reperfusion injury, DNDS provides a reproducible and quantifiable suppression of glutamate and aspartate release. The established in vivo efficacy, showing a 43% reduction in peak glutamate levels at a 1 mmol/L perfusate concentration [7], makes DNDS a reliable standard for investigating mechanisms of excitotoxicity and for benchmarking potential novel neuroprotective compounds.

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